molecular formula C7H15NO2 B13175291 Methyl[2-(2-methyl-1,3-dioxolan-2-YL)ethyl]amine

Methyl[2-(2-methyl-1,3-dioxolan-2-YL)ethyl]amine

Cat. No.: B13175291
M. Wt: 145.20 g/mol
InChI Key: BVBUFTMMJGIFMC-UHFFFAOYSA-N
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Description

Methyl[2-(2-methyl-1,3-dioxolan-2-YL)ethyl]amine is an organic compound that features a dioxolane ring, which is a five-membered ring containing two oxygen atoms

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl[2-(2-methyl-1,3-dioxolan-2-YL)ethyl]amine typically involves the reaction of 2-methyl-1,3-dioxolane with an appropriate amine under controlled conditions. The reaction is usually carried out in the presence of a catalyst and under an inert atmosphere to prevent unwanted side reactions. The reaction conditions, such as temperature and pressure, are optimized to achieve high yields and purity of the desired product.

Industrial Production Methods

On an industrial scale, the production of this compound involves similar synthetic routes but with larger reactors and more stringent control of reaction parameters. The use of continuous flow reactors and automated systems ensures consistent quality and high throughput. The purification of the compound is achieved through distillation, crystallization, or chromatography techniques.

Chemical Reactions Analysis

Types of Reactions

Methyl[2-(2-methyl-1,3-dioxolan-2-YL)ethyl]amine undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides or other oxygen-containing derivatives.

    Reduction: Reduction reactions can convert the compound into its corresponding reduced forms.

    Substitution: The amine group in the compound can participate in substitution reactions, where it is replaced by other functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.

    Substitution: Reagents like alkyl halides and acyl chlorides are commonly used in substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides or hydroxyl derivatives, while substitution reactions can produce a variety of substituted amines or other functionalized compounds.

Scientific Research Applications

Methyl[2-(2-methyl-1,3-dioxolan-2-YL)ethyl]amine has several applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: The compound is studied for its potential biological activity and interactions with biomolecules.

    Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as a precursor for drug development.

    Industry: It is used in the production of specialty chemicals, polymers, and other industrial products.

Mechanism of Action

The mechanism of action of Methyl[2-(2-methyl-1,3-dioxolan-2-YL)ethyl]amine involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

Similar Compounds

    2-Ethyl-2-methyl-1,3-dioxolane: This compound shares the dioxolane ring structure but differs in its substituents.

    2-Methyl-2-ethyl-1,3-dioxolane: Another similar compound with slight variations in the alkyl groups attached to the dioxolane ring.

Uniqueness

Methyl[2-(2-methyl-1,3-dioxolan-2-YL)ethyl]amine is unique due to the presence of both the dioxolane ring and the amine group, which confer distinct chemical and biological properties

Biological Activity

Methyl[2-(2-methyl-1,3-dioxolan-2-YL)ethyl]amine, also known as 2-(2-methyl-1,3-dioxolan-2-yl)ethanamine, is an organic compound characterized by a unique structure that includes a dioxolane ring and an amine functional group. This article explores its biological activity, potential therapeutic applications, and mechanisms of action based on diverse scientific literature.

Chemical Structure and Properties

The molecular formula of this compound is C6H13NO2, with a molecular weight of approximately 131.18 g/mol. The presence of the dioxolane ring enhances its chemical properties, allowing for diverse interactions with biological targets. The compound's structure is illustrated below:

Feature Description
Molecular Formula C6H13NO2
Molecular Weight 131.18 g/mol
Functional Groups Dioxolane ring, amine

Biological Activity Overview

The biological activity of this compound has been investigated in various studies focusing on its potential therapeutic effects. The compound is noted for its interactions with biomolecules and possible applications in drug development.

Antimicrobial Activity

Research has shown that compounds similar to this compound exhibit significant antimicrobial properties. For instance, a study on 1,3-dioxolanes demonstrated their effectiveness against various bacterial strains such as Staphylococcus aureus and Candida albicans . The following table summarizes relevant findings regarding the antimicrobial activity of similar dioxolane derivatives:

Compound Target Organism Activity MIC (µg/mL)
1,3-Dioxolane DerivativeStaphylococcus aureusExcellent antibacterial625–1250
1,3-Dioxolane DerivativeCandida albicansSignificant antifungalNot specified

These findings suggest that this compound may possess similar antimicrobial properties due to its structural features.

The mechanism of action for this compound involves its ability to form hydrogen bonds and engage in various biochemical interactions with target molecules. This capability enhances its potential as a therapeutic agent by influencing the activity of enzymes and receptors .

Case Studies and Research Findings

Several studies have explored the biological activities of compounds related to this compound:

  • Synthesis and Antimicrobial Testing : A series of new dioxolanes were synthesized and tested for their antibacterial and antifungal activities. Most compounds demonstrated significant activity against C. albicans and various Gram-positive bacteria .
  • Pharmacological Investigations : The compound has been investigated for its potential role in modulating neurotransmitter systems due to its amine functionality. It may act as a precursor for drugs targeting neurological disorders .

Future Directions

Further research is necessary to fully elucidate the pharmacological profile of this compound. Key areas for future study include:

  • In Vitro and In Vivo Studies : Comprehensive biological assays to assess efficacy and safety.
  • Structure-Activity Relationship (SAR) : Investigating how variations in structure affect biological activity.
  • Therapeutic Applications : Exploring potential uses in treating infections or neurological conditions.

Properties

Molecular Formula

C7H15NO2

Molecular Weight

145.20 g/mol

IUPAC Name

N-methyl-2-(2-methyl-1,3-dioxolan-2-yl)ethanamine

InChI

InChI=1S/C7H15NO2/c1-7(3-4-8-2)9-5-6-10-7/h8H,3-6H2,1-2H3

InChI Key

BVBUFTMMJGIFMC-UHFFFAOYSA-N

Canonical SMILES

CC1(OCCO1)CCNC

Origin of Product

United States

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